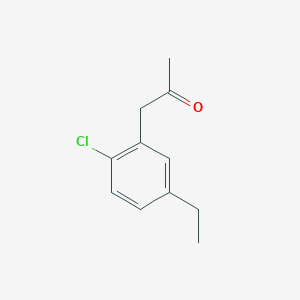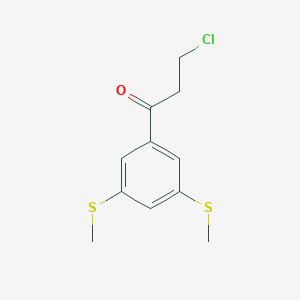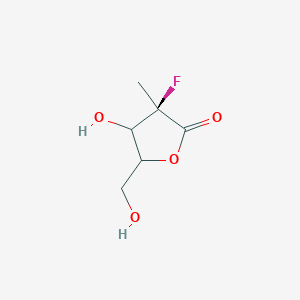
tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with ®-2,4-dimethyl-3-oxopiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on various biological pathways. It serves as a model compound for understanding the interactions of piperazine-based drugs with biological targets .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs .
Industry: In the industrial sector, tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used in the production of polymers and as a stabilizer in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the CNS, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-[(E)-2-(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate
- tert-Butyl 4-[(E)-2-(2,4-dimethylphenyl)hydrazinylidene]-3-oxopentanoate
Comparison: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is unique due to its specific piperazine ring structure, which provides distinct biological activity compared to other tert-butyl derivatives. The presence of the piperazine ring allows for interactions with a different set of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |
Clé InChI |
LIHLBMDKRWLUAP-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)








![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
